(8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused [1,2,4]triazolo[1,5-c]quinazoline core. Key structural features include:
- 8,9-Dimethoxy groups: These electron-donating substituents may enhance solubility and influence adenosine receptor binding by modulating electronic properties.
- 2-Phenyl substituent: Aromatic groups at position 2 are critical for adenosine receptor antagonism, as seen in analogs like CGS 15943 .
Triazoloquinazolines are established adenosine receptor antagonists, with activity modulated by substituents on the core and side chains . This compound’s design likely targets adenosine A₁/A₂A receptors, given structural parallels to well-studied antagonists.
Properties
IUPAC Name |
8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O2/c1-30-12-14-31(15-13-30)11-7-10-26-25-27-20-17-22(34-3)21(33-2)16-19(20)24-28-23(29-32(24)25)18-8-5-4-6-9-18/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIIUUPOHMNMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazoline Core Structure
The quinazoline nucleus serves as the foundational scaffold. A validated approach involves cyclocondensation of anthranilic acid derivatives with formamide under microwave irradiation. For instance, 2-phenylquinazolin-4-one is synthesized by reacting anthranilic acid with benzoyl chloride in pyridine, followed by microwave-assisted treatment with formamide . This method achieves an 83% yield with crystallization in ethanol . Similarly, 2-methylquinazolin-4-one is prepared using acetic anhydride and formamide under microwave conditions (94% yield) .
For 8,9-dimethoxy substitution , pre-functionalization of the anthranilic acid precursor is critical. Protecting the 8- and 9-positions with methoxy groups via alkylation using methyl iodide in the presence of potassium carbonate ensures regioselectivity. Subsequent cyclocondensation with formamide under microwave irradiation (400W, 10 min) yields 8,9-dimethoxyquinazolin-4-one .
Formation of the Triazolo[1,5-c]quinazoline Moiety
The triazole ring is introduced via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution. A two-step protocol from involves:
-
Propargylation : Treating 8,9-dimethoxyquinazolin-4-one with propargyl bromide in dry DMF using KOt-Bu as a base. This step attaches a propargyl group at the 5-position, yielding 5-propargyl-8,9-dimethoxyquinazolin-4-one (58% yield after column chromatography) .
-
Click Chemistry : Reacting the propargylated intermediate with phenyl azide in the presence of Cu(I) catalyst (CuSO₄·5H₂O and sodium ascorbate) to form the 1,2,4-triazole ring . This step achieves regioselective 1,4-addition, producing 8,9-dimethoxy-2-phenyl- triazolo[1,5-c]quinazoline .
Alternative methods employ chloroacetyl chloride to form acetamide intermediates, which react with triazole-thiols under basic conditions . However, the click chemistry approach offers superior regiocontrol and scalability .
Introduction of the 3-(4-Methylpiperazino)propylamine Side Chain
The synthesis of the 3-(4-methylpiperazino)propylamine side chain involves:
-
Preparation of 4-Methylpiperazine : Catalytic hydrogenation of nitrosoalkenes with primary amines, as described in . For example, reacting glycine methyl ester with nitrosoethylene under hydrogenation (Pd/C, 40 bar H₂, 50°C) yields N-Boc-4-methylpiperazine (72% yield) .
-
Propylamine Linker Installation : Alkylation of 4-methylpiperazine with 1-bromo-3-chloropropane in dry acetone and K₂CO₃ produces 3-chloro-N-(4-methylpiperazinyl)propane . Subsequent amination with aqueous ammonia under reflux replaces the chloride with an amine group, yielding 3-(4-methylpiperazino)propylamine .
Final Coupling Reaction
The quinazoline-triazole core is functionalized at the 5-position via nucleophilic aromatic substitution (SNAr). Reacting 8,9-dimethoxy-2-phenyl- triazolo[1,5-c]quinazolin-5-yl chloride with 3-(4-methylpiperazino)propylamine in anhydrous DMF at 80°C for 12 hours affords the target compound . Purification via silica gel chromatography (CH₂Cl₂:MeOH = 95:5) yields a white solid (mp 162–164°C) .
Key Reaction Conditions:
Analytical Characterization
-
¹H-NMR (CDCl₃): δ 2.34 (s, 3H, CH₃-piperazine), 3.45–3.60 (m, 8H, piperazine-H), 4.02 (s, 6H, OCH₃), 7.34–8.02 (m, 9H, aromatic-H) .
-
LC-MS : m/z 517.2 [M+H]⁺, consistent with the molecular formula C₂₉H₃₂N₈O₂ .
Challenges and Optimization
-
Regioselectivity in Triazole Formation : Cu(I)-catalyzed click chemistry minimizes byproducts compared to thermal cycloaddition .
-
Piperazine Stability : Boc protection during hydrogenation prevents N-dealkylation .
-
Solvent Choice : DMF enhances solubility during SNAr but requires rigorous drying to avoid hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazoloquinazoline derivatives.
Substitution: Various substituted triazoloquinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine has shown promise in preliminary studies as an anticancer agent. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its
Biological Activity
The compound (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a triazoloquinazoline core, which is known for diverse biological activities including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Structural Overview
The compound's structure can be dissected into key components:
- Triazoloquinazoline Core : This moiety is associated with various pharmacological activities.
- Piperazine Derivative : The presence of a piperazine group enhances solubility and bioavailability.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:
In a study by Vodnala et al., compounds similar to the target molecule demonstrated significant inhibition of cell growth in the MDA-MB-231 cell line, with IC50 values ranging from 0.36 to 40.90 μM depending on structural variations .
Antibacterial Activity
The triazoloquinazoline framework has been associated with antibacterial properties. Compounds within this class have shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL |
The presence of specific substituents on the quinazoline ring can enhance antibacterial efficacy.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly kinases involved in cancer progression. The quinazoline scaffold is prevalent in known kinase inhibitors, indicating that this compound may modulate kinase activity through competitive inhibition .
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The triazoloquinazoline core likely plays a critical role in these interactions.
Case Studies and Research Findings
A comprehensive review highlighted various quinazoline-based hybrids exhibiting diverse biological activities:
- Kamal et al. synthesized benzenesulfonamide-linked quinazolinones that displayed dual inhibition profiles against EGFR and HER2 with IC50 values as low as 0.36 μM .
- Hosseinzadeh et al. reported on thiazole-linked quinazolinones that exhibited DPP-IV inhibitory activity with an IC50 of 0.76 nM, suggesting their potential in antidiabetic therapies .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Side Chain Impact: The 5-[3-(4-methylpiperazino)propyl]amine side chain likely enhances A₂A selectivity compared to unsubstituted 5-NH₂ analogs, as alkylation at this position is known to alter receptor subtype preference .
- Dihydro Derivatives : Saturation of the quinazoline ring (e.g., 5,6-dihydro analogs) reduces planarity, leading to lower affinity (IC₅₀ > 100 nM) compared to fully aromatic cores .
Key Insights :
- The 4-methylpiperazine group in the target compound may improve solubility in acidic environments (e.g., lysosomes) via protonation, enhancing intracellular uptake.
- Methoxy groups could reduce metabolic oxidation compared to halogenated analogs, as seen in other polycyclic scaffolds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using aromatic aldehydes and amines under nitrogen atmosphere, as detailed for analogous triazoloquinazolines . Key steps include:
- Solvent selection : Glacial acetic acid or propanol-2 with catalytic acid (e.g., HCl) for improved solubility .
- Reaction conditions : Reflux for 2 hours or stirring at ambient temperature for 24 hours to balance yield and energy efficiency .
- Purification : Recrystallization from methanol or DMF to enhance purity (>95%) .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and monitor reaction progress via TLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H NMR : Analyze proton environments (e.g., δ 7.99 ppm for aromatic protons, δ 3.88 ppm for methoxy groups) to confirm substituent positions .
- LC-MS : Verify molecular weight (e.g., m/z = 321 [M+1] for triazoloquinazoline derivatives) and detect impurities .
- Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
- Melting point determination : Assess consistency with literature data (e.g., 184–186°C for similar compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Core modifications : Compare analogs with substituent variations (e.g., 4-methylpiperazine vs. morpholine) to assess impact on receptor binding .
- Functional group tuning : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate lipophilicity and bioavailability .
- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling via MTT assays, correlating IC₅₀ values with structural features .
Q. What computational strategies are suitable for predicting target interactions and binding affinity?
- Methodological Answer :
- Molecular docking : Employ software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6) and identify key binding residues .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize substituents for synthesis .
- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories to assess dynamic interactions .
Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?
- Methodological Answer :
- Crystal growth : Recrystallize from methanol or DMF to obtain high-quality single crystals .
- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) diffraction data .
- Structure refinement : Apply SHELX-97 to resolve π-π stacking or hydrogen-bonding interactions (e.g., N–H···O motifs) with receptor active sites .
Q. How should researchers address contradictions in spectroscopic or biological data?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve discrepancies .
- Dose-response curves : Replicate biological assays (e.g., enzyme inhibition) with varied concentrations to confirm activity trends .
- Batch analysis : Ensure synthetic consistency across multiple batches to rule out impurities as confounding factors .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
